molecular formula C20H31N3O2S B2834798 N-[2-(4-methoxyphenyl)ethyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide CAS No. 2034304-29-3

N-[2-(4-methoxyphenyl)ethyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2834798
CAS No.: 2034304-29-3
M. Wt: 377.55
InChI Key: MLPPIGUQXZRGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)ethyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound It is characterized by the presence of a methoxyphenethyl group, a tetrahydrothiopyran ring, and a diazepane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide typically involves multiple steps:

    Formation of the Methoxyphenethyl Intermediate: This step involves the reaction of 4-methoxyphenethylamine with an appropriate acylating agent under controlled conditions to form the intermediate.

    Synthesis of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring is synthesized through a cyclization reaction involving a thiol and an appropriate alkene or alkyne.

    Coupling of Intermediates: The methoxyphenethyl intermediate and the tetrahydrothiopyran ring are coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired product.

    Formation of the Diazepane Carboxamide:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The diazepane ring can be reduced to form a piperazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of piperazine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenethyl group may facilitate binding to aromatic residues in the target protein, while the diazepane ring can interact with polar or charged residues. The tetrahydrothiopyran ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenethyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxylate
  • N-(4-methoxyphenethyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carbothioamide

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenethyl group enhances its potential for receptor binding, while the tetrahydrothiopyran ring provides stability and bioavailability. The diazepane carboxamide moiety contributes to its therapeutic potential by facilitating interactions with various molecular targets.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2S/c1-25-19-5-3-17(4-6-19)7-10-21-20(24)23-12-2-11-22(13-14-23)18-8-15-26-16-9-18/h3-6,18H,2,7-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPPIGUQXZRGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.